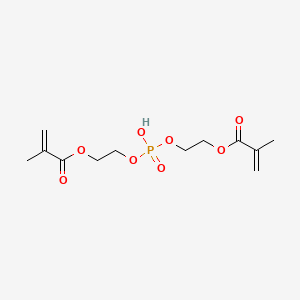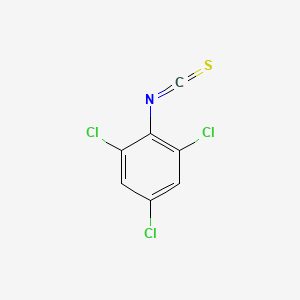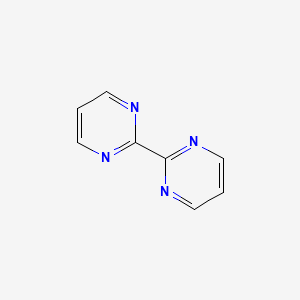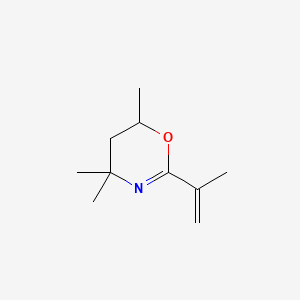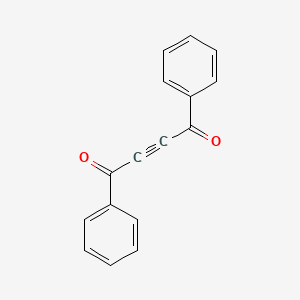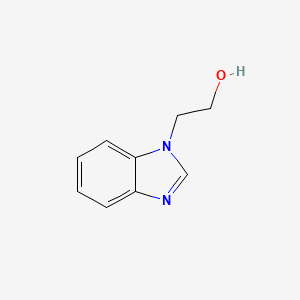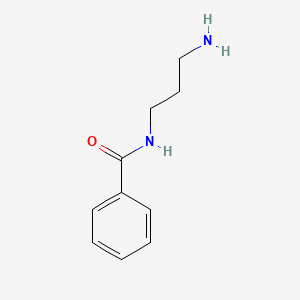
n-(3-Aminopropyl)benzamide
概要
説明
N-(3-Aminopropyl)benzamide is a compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, N-(3-Aminopropyl)benzamide, is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of N-(3-Aminopropyl)benzamide.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives involves the condensation of an aniline derivative with benzoyl chloride in an aqueous medium . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods could potentially be adapted for the synthesis of N-(3-Aminopropyl)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . The structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also elucidated by single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the conformation and potential biological activity of benzamide derivatives.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the synthesis and reactions described in the papers. For instance, the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines yields N-(1-amino-2,2-dichloroethyl)benzamides . Additionally, the formation of an ion-associate complex between 4-amino-N-[2 (diethylamino)ethyl] benzamide and tetraphenylborate is described, which is relevant to understanding the interactions between benzamide derivatives and other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using spectroscopic and computational methods. The ion-associate complex mentioned earlier was examined for antibacterial activity and characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . The electronic characteristics of the complex were computed using density functional theory (DFT), providing insights into the HOMO-LUMO energy gap and molecular electrostatic potential . These properties are crucial for understanding the stability and reactivity of benzamide derivatives.
科学的研究の応用
1. Antioxidant and Antibacterial Activities
- Application Summary: Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
2. Synthesis in Microflow System
- Application Summary: A continuous flow microreactor system was developed to synthesize “n-(3-Amino-4-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters .
- Methods of Application: By screening the acylating reagents and reaction conditions, “n-(3-Amino-4-methylphenyl)benzamide” was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
3. Inhibition of Hedgehog (Hh) Signaling Pathway
- Application Summary: Benzamide compounds bearing piperidine groups were synthesized and screened for their inhibition of the hedgehog (Hh) signaling pathway .
- Methods of Application: The Gli-luc luciferase activity of the compounds was screened by Gys-luc luciferase gene detection method .
- Results: Compound 5q showed promising inhibition of the hedgehog (Hh) signaling pathway .
4. Drug Delivery System and Antimicrobial Agent
- Application Summary: The poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogel, a type of benzamide compound, has been studied for its potential as a drug delivery system and antimicrobial agent .
- Methods of Application: The hydrogel’s morphology and antibacterial effectiveness were controlled through free radical solution polymerization .
- Results: The study aimed to improve the mechanical strength of the PDMAPMAAm hydrogel, which was previously a limiting factor for its application .
5. Synthesis of Benzamide Compounds
- Application Summary: Benzamide compounds, including “n-(3-Aminopropyl)benzamide”, are often synthesized for various research and industrial applications .
- Methods of Application: The synthesis of “n-(3-Aminopropyl)benzamide” typically involves the reaction of 3-aminopropylamine with benzoyl chloride .
- Results: The product, “n-(3-Aminopropyl)benzamide”, can be used in further reactions to synthesize more complex organic compounds .
6. Drug Delivery System and Antimicrobial Agent
- Application Summary: The poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogel, a type of benzamide compound, has been studied for its potential as a drug delivery system and antimicrobial agent .
- Methods of Application: The hydrogel’s morphology and antibacterial effectiveness were controlled through free radical solution polymerization .
- Results: The study aimed to improve the mechanical strength of the PDMAPMAAm hydrogel, which was previously a limiting factor for its application .
Safety And Hazards
特性
IUPAC Name |
N-(3-aminopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPUGLWMPUQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286069 | |
| Record name | n-(3-aminopropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Aminopropyl)benzamide | |
CAS RN |
6108-74-3 | |
| Record name | NSC43691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-aminopropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

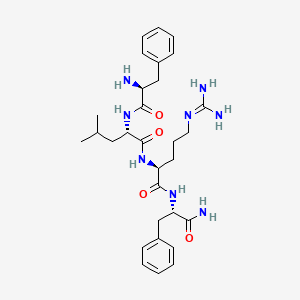
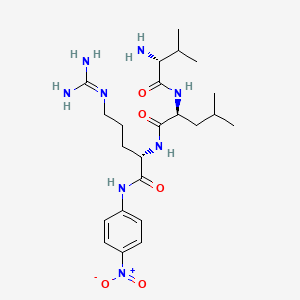
![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)
